molecular formula C21H29N5O3S B4518975 4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Cat. No.: B4518975
M. Wt: 431.6 g/mol
InChI Key: HKLSQIRDZDKBNZ-UHFFFAOYSA-N
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Description

4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a useful research compound. Its molecular formula is C21H29N5O3S and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.19911098 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Nitrogen Sulphur Containing Heterocycles :Nitrogen and sulfur-containing heterocycles, such as pyrimidines and morpholines, are crucial in medicinal chemistry due to their unique bioactive behavior. These compounds are significant for designing novel therapeutic agents with potential applications in treating various diseases due to their broad spectrum of activity and lower toxicity. (Sharma, Amin, & Kumar, 2020).

Synthetic Chemistry and Materials Science

Ionic Liquid Crystals :The structural versatility of morpholine and related nitrogen-containing heterocycles makes them ideal candidates for designing ionic liquid crystals. These materials exhibit unique mesomorphic behaviors, offering potential applications in advanced materials and electronic devices. (Lava, Binnemans, & Cardinaels, 2009).

Antibacterial Agents :Compounds with morpholine groups have shown promising results as modulators of antibiotic activity against multidrug-resistant strains of bacteria, suggesting their utility in developing new antibacterial agents. (Oliveira et al., 2015).

Hydrogen Bonding in Proton-Transfer Compounds :Studies on the hydrogen bonding of morpholine with sulfosalicylic acid reveal insights into the formation of complex structures, highlighting morpholine's role in developing advanced materials through specific molecular interactions. (Smith, Wermuth, & Sagatys, 2011).

Properties

IUPAC Name

4-[6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-16-12-18(3)19(13-17(16)2)30(27,28)26-6-4-24(5-7-26)20-14-21(23-15-22-20)25-8-10-29-11-9-25/h12-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLSQIRDZDKBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

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